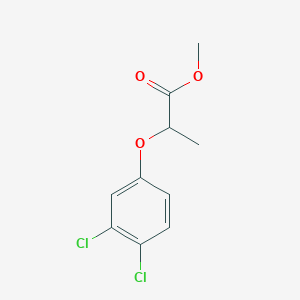

Methyl 2-(3,4-dichlorophenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOZEQCBXBDHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolism and Biotransformation Pathways of Methyl 2 3,4 Dichlorophenoxy Propanoate

Hydrolytic Conversion to Diclofop (B164953) Acid

The primary and most crucial step in the biotransformation of Methyl 2-(3,4-dichlorophenoxy)propanoate is its hydrolysis to 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid, referred to as diclofop acid. This conversion is a critical activation step, as the acid form is responsible for the herbicidal activity.

Ester Cleavage Mechanisms in Diverse Biological Matrices

The cleavage of the methyl ester bond of diclofop-methyl (B104173) is a rapid process observed across a wide range of biological systems, including plants, animals, and soil microorganisms. This reaction is predominantly enzymatic, facilitated by carboxylesterases.

In plants , both susceptible species like wild oat and resistant species such as wheat rapidly hydrolyze diclofop-methyl to diclofop acid researchgate.netresearchgate.netacs.orgresearchgate.net. This de-esterification is a crucial initial step in the metabolic cascade within the plant tissues researchgate.net. The speed of this conversion is such that very little of the original methyl ester remains in the plant tissues shortly after application researchgate.net.

In soil , the hydrolysis of diclofop-methyl is also a swift process, with reported half-lives ranging from a few hours to approximately 8 days ias.ac.innih.govorst.edunih.gov. This rapid degradation is primarily mediated by microbial activity, as evidenced by the lack of degradation in sterile soil nih.gov. The resulting diclofop acid is the major initial breakdown product found in soil environments ias.ac.inorst.edu.

In animals , in vitro studies have demonstrated the role of liver enzymes in the hydrolysis of diclofop-methyl. Research using human and loach liver microsomes has shown that carboxylesterases, specifically CES 1 in humans, are the main enzymes responsible for this rapid conversion to diclofop acid nih.govnih.gov. This metabolic step is fast, leading to a nearly complete conversion to the acid form following exposure nih.gov.

The following table summarizes the key aspects of ester cleavage in different biological matrices.

| Biological Matrix | Primary Mechanism | Key Enzymes | Rate of Conversion | References |

| Plants (e.g., Wheat, Wild Oat) | Enzymatic Hydrolysis | Carboxylesterases | Rapid | researchgate.netresearchgate.netresearchgate.net |

| Soil | Microbial Degradation | Microbial Esterases | Rapid (t½ < 1 to 8 days) | ias.ac.innih.govorst.edunih.gov |

| Animals (in vitro) | Enzymatic Hydrolysis | Carboxylesterases (e.g., CES 1) | Rapid | nih.govnih.gov |

Influence of Environmental Factors on Hydrolysis Kinetics

The rate of hydrolytic conversion of this compound to diclofop acid in the environment is not constant but is significantly influenced by abiotic factors, most notably pH and temperature.

Soil pH plays a critical role in the persistence of diclofop-methyl. Studies have shown that the hydrolysis of the ester is slower in acidic conditions compared to neutral or alkaline environments ccme.cacdnsciencepub.com. The rate of alkaline hydrolysis can be significant, with an approximate tenfold increase in the rate of degradation for every unit increase in pH usu.eduumass.eduufl.edu. This is a crucial consideration for its environmental fate, as many agricultural soils and water sources have a pH in the neutral to alkaline range usu.edu. A pH of 5.5 has been shown to slow the hydrolysis of the ester form in soil cdnsciencepub.com.

The table below illustrates the general relationship between pH and the rate of hydrolysis.

| pH Condition | Relative Rate of Hydrolysis | Reference |

| Acidic (e.g., pH 5.5) | Slower | cdnsciencepub.com |

| Neutral to Alkaline (pH > 7) | Faster | ccme.causu.eduumass.edu |

Temperature is another key environmental factor that affects the degradation rate of diclofop-methyl. Generally, an increase in temperature leads to a decrease in the persistence of the herbicide in soil ccme.ca. Higher incubation temperatures accelerate the rate of biological and chemical degradation processes. Temperature can also influence the preference for different degradation pathways of related compounds, with certain pathways becoming more favorable at higher temperatures nih.gov. While specific kinetic data for the effect of temperature on diclofop-methyl hydrolysis is not detailed in the provided search results, the general principle of increased reaction rates with increased temperature applies.

Subsequent Metabolic Derivatizations of Diclofop and its Metabolites

Following the initial hydrolysis to diclofop acid, further metabolic transformations occur, which are crucial for the detoxification and eventual elimination of the compound, particularly in resistant plant species.

Hydroxylation Processes on Aromatic Rings

A significant subsequent metabolic pathway for diclofop acid is aryl hydroxylation, which involves the introduction of a hydroxyl group onto one of the aromatic rings researchgate.netresearchgate.net. This detoxification mechanism is particularly prominent in herbicide-resistant plants like wheat researchgate.netresearchgate.net. The hydroxylation primarily occurs on the 2,4-dichlorophenyl ring of the diclofop molecule researchgate.netresearchgate.netresearchgate.net. This reaction is catalyzed by cytochrome P-450 monooxygenases, a diverse family of enzymes involved in the metabolism of a wide range of xenobiotics researchgate.netresearchgate.netuwa.edu.au. The resulting hydroxylated diclofop metabolites are then typically conjugated with sugars, further increasing their water solubility and facilitating their sequestration within the plant cell researchgate.netresearchgate.net.

Conjugation Pathways in Plant Systems

In plant systems, the detoxification of xenobiotics like this compound often involves conjugation, a process that increases the water solubility of the compound and facilitates its sequestration or further metabolism. This typically occurs after initial metabolic changes, such as hydrolysis of the methyl ester to the corresponding acid, dichlorprop (B359615), and subsequent hydroxylation of the aromatic ring.

Glycosyl Ester Formation

Following the initial hydrolysis to its acid form, one of the primary conjugation pathways for dichlorprop in certain plants is the formation of glycosyl esters. In this reaction, the carboxylic acid group of the dichlorprop molecule is linked to a sugar moiety, typically glucose, via an ester bond. This process effectively neutralizes the phytotoxicity of the herbicide. For instance, in wild oat, a susceptible species, dichlorprop has been shown to be conjugated as a neutral glycosyl ester. researchgate.net This transformation is a key part of the plant's metabolic defense mechanism.

Aryl Glycoside Conjugation

Another significant conjugation pathway, particularly in tolerant plant species like wheat, is aryl glycoside conjugation. researchgate.net This pathway involves the hydroxylation of the dichlorophenyl ring of the molecule, followed by the attachment of a sugar to this newly formed hydroxyl group. researchgate.net This results in the formation of an acidic aryl glycoside, a polar and less toxic metabolite. researchgate.net Studies on the related herbicide diclofop-methyl in diploid wheat cell suspensions have identified major metabolites as conjugates of ring-hydroxylated diclofop. researchgate.net After 24 hours of treatment, these conjugated metabolites constituted 70-75% of the total recovered radioactivity, highlighting the importance of this detoxification route. researchgate.net

Mineralization Pathways and Terminal Products (e.g., CO2)

Mineralization represents the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO2), water, and mineral salts. For phenoxy herbicides, this process is primarily mediated by soil microorganisms. nih.govnih.gov Studies using 14C-labeled (R,S)-dichlorprop have demonstrated that the degradation process in soil culminates in the evolution of 14CO2. nih.gov The rate of mineralization often begins with a lag phase, which is then followed by a period of rapid degradation as the microbial populations adapted to using the herbicide as a substrate increase. pjoes.com The expression of specific degradation genes, such as rdpA and sdpA, has been shown to coincide with the active phase of dichlorprop mineralization. nih.gov For example, the expression of these genes starts high, decreases as the parent compound is depleted, and then increases again upon subsequent exposure to the herbicide. nih.gov This confirms that microbial activity is directly linked to the complete breakdown of the molecule to terminal products like CO2. nih.govnih.gov

Microbial Biotransformation Mechanisms

Microorganisms play a crucial role in the environmental fate of this compound, employing a variety of degradation pathways and enzymatic systems to break down this xenobiotic compound.

Bacterial Degradation Pathways and Isolates

Several bacterial species have been identified with the ability to degrade dichlorprop, the active acid form of this compound. These bacteria utilize the herbicide as a source of carbon and energy.

Sphingomonas paucimobilis and related species : While direct studies on S. paucimobilis and dichlorprop-methyl (B166029) are limited, related species within the Sphingomonadaceae family are well-known degraders of phenoxy acid herbicides. Sphingomonas paucimobilis has been shown to degrade the structurally similar herbicide diclofop-methyl, first hydrolyzing it to diclofop acid and then further breaking it down to 4-(2,4-dichlorophenoxy)phenol (B1294805) and 2,4-dichlorophenol. nih.gov The closely related species Sphingomonas herbicidovorans MH can completely degrade both enantiomers of dichlorprop, although it shows a preference for the (S)-enantiomer. nih.gov DNA stable isotope probing has also identified the genus Sphingobium as a key player in the degradation of racemic dichlorprop in soil enrichments. nih.gov

Comamonas acidovorans : A strain designated MC1, isolated from herbicide-contaminated rubble, was identified as Comamonas acidovorans. nih.govdocumentsdelivered.com This bacterium is capable of degrading both enantiomers of dichlorprop. nih.govdocumentsdelivered.com The degradation rate for (RS)-2,4-DP by this strain was measured at 2.7 mmoles/h per gram of dry mass. nih.govdocumentsdelivered.com The degradation process was found to be effective even at high concentrations of the herbicide. nih.gov

The table below summarizes key bacterial isolates involved in the degradation of dichlorprop.

Table 1: Bacterial Isolates Involved in Dichlorprop Degradation| Bacterial Isolate | Degradation Capability | Key Findings | References |

|---|---|---|---|

| Sphingomonas herbicidovorans MH | Degrades both (R)- and (S)-dichlorprop | Preferential degradation of the (S)-enantiomer. | nih.gov |

| Sphingobium sp. | Degrades racemic dichlorprop | Identified as a key degrader in soil via DNA-SIP. | nih.gov |

| Comamonas acidovorans MC1 | Degrades both enantiomers of dichlorprop | Degradation rate of 2.7 mmoles/h g dry mass. Optimum pH around 8. | nih.govdocumentsdelivered.com |

Enzymatic Activities Involved in Microbial Degradation

The microbial degradation of the chiral herbicide dichlorprop is initiated by highly specific enzymes that can distinguish between its two enantiomers. The key enzymes involved are α-ketoglutarate-dependent dioxygenases. asm.orgnih.gov

RdpA : This enzyme, encoded by the rdpA gene, is an (R)-phenoxypropionate/α-ketoglutarate-dioxygenase. researchgate.netresearchgate.net It specifically catalyzes the etherolytic cleavage of the (R)-enantiomer of dichlorprop and the related herbicide mecoprop. asm.orgresearchgate.net The rdpA gene has been identified in bacteria such as Delftia acidovorans MC1 (a synonym for Comamonas acidovorans). asm.orgresearchgate.net

SdpA : The sdpA gene encodes the (S)-phenoxypropionate/α-ketoglutarate-dioxygenase, which shows opposite stereoselectivity to RdpA. asm.orgnih.govresearchgate.net This enzyme is responsible for initiating the degradation of the (S)-enantiomer of dichlorprop. asm.orgresearchgate.net The sdpA gene has been found to be present in natural agricultural soils at levels of approximately 10³ copies per gram of soil. nih.govasm.org Both rdpA and sdpA gene expression is induced in response to the presence of dichlorprop in the soil. nih.govasm.org The initial step catalyzed by both RdpA and SdpA is the cleavage of the ether bond, converting the respective herbicide enantiomer into 2,4-dichlorophenol, which then enters further catabolic pathways. nih.gov

The table below provides an overview of the key enzymes in dichlorprop degradation.

Table 2: Key Enzymes in Microbial Degradation of Dichlorprop| Enzyme | Gene | Target Enantiomer | Function | Bacterial Source (Example) | References |

|---|---|---|---|---|---|

| RdpA | rdpA | (R)-dichlorprop | Catalyzes the initial etherolytic cleavage of the side chain. | Delftia acidovorans MC1 | asm.orgresearchgate.netresearchgate.net |

| SdpA | sdpA | (S)-dichlorprop | Catalyzes the initial etherolytic cleavage of the side chain. | Delftia acidovorans MC1, Sphingomonas herbicidovorans | asm.orgnih.govresearchgate.net |

Anaerobic vs. Aerobic Degradation Dynamics in Soil Microcosms

The degradation of this compound in soil is significantly influenced by the presence or absence of oxygen. Under aerobic conditions, the compound undergoes rapid transformation. nih.govias.ac.inepa.gov The primary initial step is the hydrolysis of the ester bond, converting the parent compound into its corresponding acid, diclofop (2-[4-(2,4-dichlorophenoxy)phenoxy]propionic acid). nih.govias.ac.inorst.edu This acid metabolite is then further degraded. orst.edu Studies have shown that in moist parabrown podzol soil, this compound has a half-life of approximately 8 days. ias.ac.in Within two days, around 90% of the applied herbicide can be metabolized. ias.ac.in The degradation process continues with the formation of an intermediate, 4-(2,4-dichlorophenoxy)phenol, followed by the eventual mineralization of the aromatic ring to carbon dioxide. nih.govias.ac.in

In contrast, under anaerobic conditions, the degradation of this compound is substantially slower and less extensive. nih.govepa.gov While some hydrolysis to the acid form occurs, further breakdown is minimal. nih.gov In one study, only a small degree of degradation was observed, with 4-(2,4-dichlorophenoxy)phenol accounting for at most 3% of the applied radioactivity and no further metabolites, including carbon dioxide, being detected. nih.gov This indicates that microbial metabolism of the compound is significantly inhibited in the absence of oxygen.

| Condition | Primary Initial Step | Degradation Rate | Key Metabolites | Final Products |

|---|---|---|---|---|

| Aerobic | Rapid hydrolysis of ester bond | Fast (t½ ≈ 8-10 days) ias.ac.inorst.edu | Diclofop, 4-(2,4-Dichlorophenoxy)phenol nih.govias.ac.in | Carbon Dioxide, Bound Residues nih.govias.ac.in |

| Anaerobic | Limited hydrolysis | Very Slow / Minimal nih.govepa.gov | Diclofop, minor 4-(2,4-Dichlorophenoxy)phenol nih.gov | Limited further degradation nih.gov |

Metabolism in Aquatic Organisms

In freshwater fish, this compound is subject to metabolic transformation. Research conducted on the freshwater fish Oreochromis niloticus demonstrated that the primary metabolite formed during exposure is diclofop-acid. asianpubs.orgresearchgate.net The bioconcentration of the parent compound was found to be higher in the whole fish than in the muscle tissue. researchgate.netekb.eg During a 28-day exposure period, diclofop-acid was identified as the main biotransformation product, with its concentration ranging from 5% to 8% of the parent this compound concentration. asianpubs.orgresearchgate.net This indicates that, similar to other environmental matrices, hydrolysis of the ester linkage is the key initial metabolic step in fish.

| Organism | Exposure Duration | Primary Metabolite | Metabolite Concentration (% of Parent Compound) |

|---|---|---|---|

| Oreochromis niloticus | 28 days | Diclofop-acid asianpubs.orgresearchgate.net | 5% - 8% asianpubs.orgresearchgate.net |

Freshwater microalgae play a significant role in the metabolism of this compound. Studies involving species such as Chlorella pyrenoidosa, Chlorella vulgaris, and Scenedesmus obliquus show that the compound is readily absorbed into the algal cells. oup.comnih.gov Once inside the cell, it is rapidly hydrolyzed to its primary metabolite, diclofop (DC). oup.comnih.govepa.govresearchgate.net This initial step is then followed by further degradation of diclofop to 4-(2,4-dichlorophenoxy)phenol (DP). oup.comnih.govepa.gov

The degradation kinetics within algal suspensions have been determined, showing that 4-(2,4-dichlorophenoxy)phenol degrades faster than diclofop. oup.comnih.gov The half-life for 4-(2,4-dichlorophenoxy)phenol ranged from 2.47 to 5.80 days, while the half-life for diclofop was between 6.24 and 12.25 days. oup.comnih.gov This metabolic pathway within algae demonstrates a two-step degradation process, from the parent ester to the acid and subsequently to the phenolic derivative. oup.comepa.gov

| Algal Species | Metabolic Process | Metabolites Identified | Metabolite Half-life (t½) |

|---|---|---|---|

| Chlorella pyrenoidosa | Absorption, Hydrolysis, Further Degradation oup.comnih.gov | Diclofop (DC), 4-(2,4-Dichlorophenoxy)phenol (DP) oup.comnih.gov | DC: 6.24-12.25 days, DP: 2.47-5.80 days oup.comnih.gov |

| Chlorella vulgaris | Absorption, Hydrolysis, Further Degradation oup.comnih.gov | Diclofop (DC), 4-(2,4-Dichlorophenoxy)phenol (DP) oup.comnih.gov | DC: 6.24-12.25 days, DP: 2.47-5.80 days oup.comnih.gov |

| Scenedesmus obliquus | Absorption, Hydrolysis, Further Degradation oup.comnih.gov | Diclofop (DC), 4-(2,4-Dichlorophenoxy)phenol (DP) oup.comnih.gov | DC: 6.24-12.25 days, DP: 2.47-5.80 days oup.comnih.gov |

Identification and Characterization of Key Metabolites

Diclofop, also known as diclofop-acid, is the principal and most consistently identified metabolite of this compound across various biological systems and environmental compartments. nih.govias.ac.inorst.edu Its formation occurs through the rapid hydrolysis of the ester bond of the parent compound. nih.govias.ac.in This biotransformation is observed in soil microorganisms, plants, freshwater fish, and algae. ias.ac.inorst.eduasianpubs.orgepa.gov In soil, the conversion to diclofop is very rapid, with the concentration of the acid increasing to approximately 70% within one day of application under aerobic conditions. ias.ac.in Similarly, in aquatic systems, algae and fish readily metabolize the parent ester to this acid form. asianpubs.orgresearchgate.netoup.com Diclofop itself exhibits herbicidal activity and is subject to further, albeit slower, degradation in the environment. ias.ac.infao.org

4-(2,4-Dichlorophenoxy)phenol is a secondary metabolite resulting from the further degradation of diclofop. nih.govias.ac.in It is formed through processes that involve the cleavage of the ether linkage and decarboxylation of the propionic acid side chain of diclofop. nih.gov This metabolite has been identified in both soil and algal degradation studies. nih.govias.ac.inoup.comepa.gov In soil, its concentration typically increases in the initial days following the application of this compound and then declines as it is further broken down. ias.ac.in In algal cultures, 4-(2,4-dichlorophenoxy)phenol is the subsequent degradation product after the initial hydrolysis to diclofop. oup.comnih.govepa.gov

4-(2,4-Dichlorophenoxy)phenetole (B14625666) and Dehydrophenetole Derivatives

The biotransformation of this compound can lead to the formation of phenetole (B1680304) and dehydrophenetole derivatives. These metabolites are of particular interest as they represent a modification of the core structure of the parent compound beyond simple hydrolysis.

In studies conducted under isothermal steady-state conditions in a meso-scale aquifer model, the formation of 4-(2,4-dichlorophenoxy)dehydrophenetole was observed to be preferential over the analogous 4-(2,4-dichlorophenoxy)phenetole and 4-(2,4-dichlorophenoxy)-phenol. iwaponline.com This suggests a specific metabolic pathway that favors the elimination of a hydrogen atom. Small amounts of 4-(2,4-dichlorophenoxy)phenetole have also been identified in soil degradation studies. cdnsciencepub.com

A proposed mechanism for the formation of these derivatives involves a common intermediate. iwaponline.com The transformation to 4-(2,4-dichlorophenoxy)phenetole may occur via hydrogen atom abstraction, while the formation of 4-(2,4-dichlorophenoxy)dehydrophenetole could proceed through hydrogen atom elimination. iwaponline.com It is noteworthy that 4-(2,4-dichlorophenoxy)dehydrophenetole is resistant to further transformation, unlike its phenetole counterpart. iwaponline.com

Table 1: Key Phenetole and Dehydrophenetole Metabolites of this compound

| Metabolite Name | Formation Pathway | Observational Context |

| 4-(2,4-dichlorophenoxy)phenetole | Hydrogen atom abstraction from a common intermediate iwaponline.com | Identified in small amounts in soil cdnsciencepub.com |

| 4-(2,4-dichlorophenoxy)dehydrophenetole | Preferential formation via hydrogen atom elimination from a common intermediate iwaponline.com | Observed in a large-scale physical aquifer model iwaponline.com |

| 4-(2,4-dichlorophenoxy)phenol | Precursor in the degradation pathway orst.edunih.gov | Detected in soil and algal cultures orst.edunih.gov |

Ring-Hydroxylated Diclofop Isomers

A significant metabolic pathway for this compound involves the hydroxylation of one of its aromatic rings. This process, primarily occurring on the 2,4-dichlorophenyl ring, is a common detoxification mechanism observed in various organisms. researchgate.netresearchgate.netresearchgate.net

In cell suspensions of diploid wheat, a major metabolite identified was diclofop hydroxylated at an undetermined position on the 2,4-dichlorophenyl ring, referred to as ring-OH diclofop. researchgate.net This aryl hydroxylation is likely mediated by cytochrome P450 enzymes. researchgate.net Following hydroxylation, these metabolites can undergo further conjugation reactions, forming glycosides. researchgate.net

The formation of these hydroxylated isomers represents a critical step in the detoxification and subsequent excretion of the compound. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its conjugation and removal from the biological system.

Table 2: Ring-Hydroxylated Metabolites of this compound

| Metabolite Class | Specific Metabolite | Site of Hydroxylation | Subsequent Reactions |

| Ring-Hydroxylated Diclofop | Ring-OH diclofop researchgate.net | Undetermined position on the 2,4-dichlorophenyl ring researchgate.net | Conjugation to form glycosides researchgate.net |

Chlorinated Benzoic Acid Metabolites

The metabolism of this compound can also lead to the formation of chlorinated benzoic acid metabolites. iwaponline.com This pathway signifies a more extensive breakdown of the parent molecule, involving the cleavage of the ether linkage.

Research conducted in a large-scale aquifer model has identified the formation of these chlorinated metabolites. iwaponline.com The appearance of these compounds is thought to be linked to the presence of ubiquitous contaminants, such as phthalate (B1215562) esters, in the soil, which may influence the metabolic process. iwaponline.com While the exact mechanism of their formation is not fully elucidated, it represents a significant degradation step.

Table 3: Chlorinated Benzoic Acid Metabolites Identified in Diclofop-Methyl Biotransformation

| Metabolite Class | Formation Context | Influencing Factors |

| Chlorinated Metabolites of Benzoic Acid | Observed in a large-scale physical aquifer model iwaponline.com | Presence of soil contaminants like phthalate esters iwaponline.com |

Other Unidentified and Trace Metabolites

In soil degradation studies, traces of other non-identified compounds have been detected alongside the primary metabolites. cdnsciencepub.com Similarly, research using a large-scale aquifer model noted the presence of several non-identified metabolites in soil samples, highlighting the complexity of the degradation process in environmental systems. iwaponline.com The characterization of these minor products is often challenging due to their low concentrations and the complexity of the environmental matrix.

Table 4: Overview of Unidentified and Trace Metabolites of this compound

| Observation Context | Description | Significance |

| Soil degradation studies cdnsciencepub.com | Traces of non-identified compounds | Indicates the presence of minor metabolic pathways. |

| Large-scale aquifer model iwaponline.com | Several non-identified metabolites | Suggests complex degradation processes in environmental settings. |

Environmental Fate and Transport Dynamics of Methyl 2 3,4 Dichlorophenoxy Propanoate

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of Methyl 2-(3,4-dichlorophenoxy)propanoate in the environment is a critical factor in determining its potential for long-term impact. The compound undergoes degradation through various biotic and abiotic processes, with its half-life varying significantly across different environmental matrices.

In terrestrial environments, this compound is known to degrade relatively quickly. The parent ester rapidly breaks down into its major metabolite, clodinafop (B133158) acid. researchgate.net The dissipation of both the parent compound and its metabolite follows first-order kinetics. researchgate.net

Several studies have investigated the half-life of this compound in soil, revealing a range of values influenced by factors such as soil type, microbial activity, and agricultural practices. For instance, the half-life of the parent compound, clodinafop-propargyl (B133425), has been reported to be between 0.5 to 1.5 days under aerobic soil metabolism conditions. epa.gov Another study found the half-lives of clodinafop-propargyl in soil to range from 2.35 to 11.20 days. nih.gov The primary metabolite, clodinafop acid, tends to be more persistent, with a reported half-life of 33.6 days under aerobic conditions. epa.gov However, other research has shown a much shorter half-life for clodinafop acid in soil, varying from 1.89 to 3.01 days. researchgate.net

Conservation agriculture practices, such as continuous zero tillage and surface residue retention, have been shown to increase the dissipation of clodinafop-propargyl compared to conventional tillage. tandfonline.com

Table 1: Soil Half-life Data for this compound and its Metabolite

| Compound | Half-life (days) | Conditions | Source |

|---|---|---|---|

| This compound (parent) | 0.5 - 1.5 | Aerobic soil metabolism | epa.gov |

| This compound (parent) | 2.35 - 11.20 | Wheat field soil | nih.gov |

| Clodinafop acid (metabolite) | 33.6 | Aerobic soil metabolism | epa.gov |

| Clodinafop acid (metabolite) | 7.04 - 11.22 | Wheat field soil | nih.gov |

| Clodinafop acid (metabolite) | 1.89 - 3.01 | Wheat field soil | researchgate.net |

In aquatic environments, the persistence of this compound is significantly influenced by pH. The compound is relatively stable in acidic conditions but hydrolyzes more rapidly in neutral to alkaline waters. epa.govnih.gov The hydrolysis half-life has been reported as 184 days at pH 5, 2.7 days at pH 7, and 2.2 hours at pH 9. epa.gov The primary degradation product in aquatic systems is clodinafop acid.

Photolysis in water is not considered a significant degradation pathway for the parent compound. epa.gov However, its acid metabolite can undergo minute photolysis. epa.gov Under anaerobic aquatic conditions, the parent compound is significantly more persistent, with a reported half-life of 513 days. epa.gov

Table 2: Hydrolysis Half-life of this compound in Water

| pH | Half-life | Source |

|---|---|---|

| 5 | 184 days | epa.gov |

| 7 | 2.7 days | epa.gov |

| 9 | 2.2 hours | epa.gov |

Adsorption and Desorption Processes in Soil Systems

The movement and bioavailability of this compound in soil are largely controlled by adsorption and desorption processes. These processes are influenced by the compound's chemical properties and the physicochemical characteristics of the soil.

The adsorption of phenoxyalkanoic acid herbicides, a class to which this compound belongs, is influenced by both the properties of the herbicide and the soil. For related compounds, it has been shown that at low soil pH, hydrophobic interactions can occur between the aromatic structure of the herbicide and soil organic carbon. researchgate.net

For a similar compound, 2-(2,4-dichloro-3-methylphenoxy)propanoic acid (DMPA), the predominant mechanism of adsorption on an Andosol was identified as a ligand-exchange reaction. nih.gov This involves the replacement of an active surface hydroxyl group on aluminum and/or iron by the carboxylic group of the acid. nih.gov Hydrophobic interactions with soil organic matter also contribute to the adsorption process, particularly at lower pH values. nih.gov

Soil organic matter (SOM) and pH are critical factors governing the adsorption of this compound. Generally, the adsorption of similar phenoxyacetic acid herbicides is positively correlated with the soil's organic matter and clay content. researchgate.net The parent compound, clodinafop-propargyl, is considered to have low mobility in soil due to strong adsorption, particularly in soils with high organic content. The soil organic carbon partition coefficient (Koc), a measure of a chemical's tendency to adsorb to soil organic carbon, is estimated to be 2,000 for clodinafop-propargyl, indicating strong adsorption. nih.gov

Soil pH also plays a significant role. For ionizable organic compounds like phenoxyacetic acids, adsorption tends to be greater in acidic soils compared to alkaline soils. nih.govresearchgate.net This is because at lower pH, the carboxylic acid group is less dissociated, making the molecule less polar and more prone to adsorption through hydrophobic interactions. researchgate.net Studies on the related herbicide 2,4-D have shown a negative correlation between soil pH and adsorption. researchgate.net

The leaching potential of this compound is closely tied to its adsorption characteristics and persistence. The parent compound is generally considered to have low mobility, ranging from mobile in low organic soil to immobile in high organic soil. epa.gov This low mobility is confirmed by leaching tests where the unchanged ester was found only in trace amounts in the surface layer of some soils.

In contrast, its primary metabolite, clodinafop acid, is highly mobile in soils with low to moderate organic matter content. epa.gov Significant amounts of the acid metabolite have been observed to leach through some soil types. However, the mobility of the metabolite is greatly reduced when the parent compound has aged on the soil for a period before leaching begins. In field dissipation studies, the metabolite was found to persist for less than 5 days in the top 10 cm of soil. epa.gov Upward movement of clodinafop-propargyl towards the soil surface has also been observed, potentially due to the upward flow of water in the soil, a phenomenon known as the "wick effect".

Volatilization Characteristics and Environmental Release Pathways

The movement of a pesticide from a treated surface into the atmosphere is a significant process influencing its environmental distribution. This process is governed by the compound's physicochemical properties and various environmental factors.

Volatilization Characteristics

Volatilization is the process by which a substance evaporates. For pesticides, this is a key pathway for their disappearance from the application site rivm.nl. The tendency of a pesticide to volatilize is primarily influenced by its vapor pressure, but also by factors such as soil adsorption, temperature, soil moisture content, and air movement rivm.nl.

For the related compound, dichlorprop (B359615), the parent acid of dichlorprop-methyl (B166029), the vapor pressure is reported to be extremely low, which suggests a low tendency to volatilize under normal environmental conditions nih.gov. The herbicidally active form, Dichlorprop-P, is also not expected to volatilize significantly canada.ca. However, the ester form, dichlorprop-methyl, is likely to have different volatilization characteristics. Factors that can increase volatilization from soil include moist soil surfaces, with the highest losses occurring around solar noon or in the early afternoon rivm.nl. Conversely, if the soil surface layer becomes dry, volatilization is dramatically reduced rivm.nl.

Interactive Data Table: Physicochemical Properties of Dichlorprop-methyl Relevant to Volatilization

| Property | Value | Interpretation |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Provides the elemental composition of the molecule nist.govherts.ac.uk. |

| Molecular Weight | 249.09 g/mol | The mass of one mole of the substance nist.govherts.ac.uk. |

| Physical State | White solid | The appearance of the compound at room temperature nacchemical.com. |

| Water Solubility | 350 mg/L at 20°C (for dichlorprop) | Indicates its ability to dissolve in water, which can influence leaching and runoff potential nih.gov. |

| Vapor Pressure | 8 x 10⁻⁸ mmHg (for dichlorprop) | Suggests a very low tendency to volatilize from dry surfaces nih.gov. |

Environmental Release Pathways

The primary pathway for the release of Methyl 2-(2,4-dichlorophenoxy)propanoate into the environment is through its application as a selective, systemic herbicide used to control broad-leaf weeds herts.ac.ukresearchgate.net. The main release pathways include:

Direct Application: Use in agricultural settings on croplands and non-agricultural areas nih.gov.

Spray Drift: During application, fine droplets can be carried by wind away from the target area, contaminating adjacent land and water bodies canada.ca.

Runoff: The compound can be transported from treated fields into surface water bodies like streams and rivers, particularly if rainfall occurs shortly after application canada.ca.

Leaching: Due to its potential to move through the soil, dichlorprop-P has the potential to leach into groundwater, which can eventually discharge into surface water canada.ca.

Transformation in Aquifer Environments

Once a pesticide enters an aquifer, its persistence and fate are determined by various transformation processes, primarily biodegradation. Aquifer environments are often characterized by low oxygen (anoxic) or oxygen-free (anaerobic) conditions, which significantly affects microbial activity and degradation pathways.

Research on the chiral herbicide mecoprop, another closely related phenoxypropionic acid, has shown that enantioselective microbial degradation occurs in polluted aquifers dss.go.th. In a study of a landfill leachate-contaminated aquifer, a significant excess of the (R)-enantiomer of mecoprop was observed in the groundwater, indicating that microorganisms preferentially degraded the (S)-enantiomer dss.go.th. This enantioselective degradation provides strong evidence of in-situ biodegradation within the aquifer dss.go.th.

For dichlorprop-methyl, the primary transformation process in soil and likely in aquatic sediment is the rapid hydrolysis of the ester bond to form its corresponding acid, dichlorprop ias.ac.in. This is followed by further degradation. In soil, the degradation of dichlorprop-methyl was rapid, with approximately 90% of the applied amount being metabolized within two days ias.ac.in. The major breakdown product was the acid form, diclofop (B164953) (in the context of that study), which peaked in concentration within a day and then gradually decreased ias.ac.in.

Microbial degradation is the key process for the transformation of phenoxyalkanoic acid herbicides nih.gov. The degradation typically starts with the cleavage of the side chain to produce the corresponding phenol, in this case, 2,4-dichlorophenol nih.gov. Several bacterial strains have been identified that can degrade dichlorprop, including species of Sphingobium, Delftia, and Alcaligenes nih.gov. These microorganisms possess specific enzymes, such as RdpA and SdpA, that catalyze the enantiospecific transformation of the (R)- and (S)-enantiomers of dichlorprop to 2,4-dichlorophenol and pyruvate nih.gov.

Interactive Data Table: Transformation Processes of Dichlorprop-methyl in Aquifer-like Environments

| Process | Description | Key Findings |

| Hydrolysis | The chemical breakdown of the ester bond in the presence of water. | Dichlorprop-methyl is rapidly hydrolyzed to its parent acid, dichlorprop ias.ac.in. |

| Biodegradation | Transformation of the compound by microorganisms. | This is the main route of transformation in soil and aquatic systems canada.ca. The degradation is enantioselective, with different enantiomers being degraded at different rates dss.go.thnih.gov. |

| Metabolites | Intermediate products of the degradation process. | The primary metabolite is dichlorprop (the acid form). Further degradation leads to the formation of 2,4-dichlorophenol nih.gov. |

Mechanisms of Action and Biochemical Interactions in Plants

Pro-herbicidal Nature and Activation to the Active Form (Diclofop)

Methyl 2-(3,4-dichlorophenoxy)propanoate, commonly known as diclofop-methyl (B104173), functions as a pro-herbicide jindunchemistry.com. It is applied in its ester form, which is readily absorbed by the plant, primarily through the leaves, although some root absorption can occur if the soil is moist weedcontrolproduct.com. Once inside the plant, diclofop-methyl is not herbicidally active itself but requires metabolic activation to exert its phytotoxic effects researchgate.net.

The activation process involves the rapid hydrolysis of the methyl ester bond ias.ac.in. This chemical transformation converts diclofop-methyl into its corresponding carboxylic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid, known as diclofop (B164953) jindunchemistry.comweedcontrolproduct.comias.ac.in. This de-esterification is a critical step, as diclofop acid is the biologically active form of the herbicide that interacts with the target site within the plant cell jindunchemistry.comresearchgate.net. The conversion from the inactive ester to the active acid can be swift, with up to 85% of the applied diclofop-methyl being hydrolyzed within 24 hours of application ccme.ca. Studies have shown that while the ester form has little to no effect on the target enzyme in isolated systems, the acid form is a potent inhibitor researchgate.net.

Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity

The primary mode of action for diclofop is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) jindunchemistry.comherts.ac.ukdergipark.org.tr. ACCase is a critical enzyme in plant metabolism, catalyzing the first committed and rate-limiting step in the biosynthesis of fatty acids tandfonline.comfrontiersin.orgnih.gov. This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA tandfonline.comnih.gov.

Diclofop, along with other aryloxyphenoxypropionate ('FOP') herbicides, targets the carboxyltransferase (CT) domain of the ACCase enzyme nih.govscielo.brresearchgate.net. By binding to this site, the herbicide competitively inhibits the enzyme's function, preventing the transfer of the carboxyl group to acetyl-CoA scielo.brscielo.br. This inhibition is highly specific to the plastidic, homomeric form of ACCase found in most grass species (Poaceae), which explains the herbicide's selectivity for controlling grassy weeds scielo.brunl.edu. Dicotyledonous plants are generally tolerant because their ACCase enzyme has a different structure that does not bind the herbicide effectively unl.edu.

| Enzyme Inhibition Data for Diclofop on ACCase from Lolium multiflorum | |

| Biotype | Inhibition Constant (Ki) |

| Susceptible | 0.08 µM (slope), 0.44 µM (intercept) |

| Resistant | 6.5 µM (apparent) |

| Data sourced from studies on ACCase inhibition, demonstrating the significant difference in binding affinity between susceptible and resistant biotypes. nih.gov |

The inhibition of ACCase activity by diclofop directly leads to a severe disruption of de novo fatty acid biosynthesis herts.ac.ukguidechem.com. By blocking the production of malonyl-CoA, the essential building block for fatty acid chains, the entire pathway is halted tandfonline.comaocs.org. Fatty acid synthesis is a fundamental process that occurs predominantly within the plastids of plant cells, and it is vital for producing the acyl chains required for numerous cellular components tandfonline.comoup.com. The inability to synthesize fatty acids prevents the plant from producing essential molecules required for creating new cells and maintaining existing ones, a particularly critical failure in rapidly growing tissues unl.eduaocs.org.

Fatty acids are the fundamental precursors for all classes of lipids, which are primary structural components of cellular membranes nih.govbayer.com.au. The cessation of fatty acid synthesis directly prevents the formation of new lipids herts.ac.ukbayer.com.au. This blockage is especially detrimental to the integrity and function of cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria weedcontrolproduct.commdpi.com. Without a continuous supply of new lipids for membrane growth, repair, and maintenance, membrane-dependent processes fail. This leads to a loss of membrane integrity, causing leakage of cellular contents, disruption of electrochemical gradients, and ultimately, cell death bayer.com.aumdpi.com.

Effects on Plant Meristematic Tissues and Growth Regulation

The phytotoxic effects resulting from the inhibition of lipid biosynthesis are most pronounced in the meristematic tissues of the plant weedcontrolproduct.comccme.ca. These regions, such as the root tips and shoot apical meristems, are sites of active cell division and elongation, and thus have a high demand for the synthesis of new membranes and other cellular components ccme.caresearchgate.net. By cutting off the supply of fatty acids, diclofop effectively starves these growing points of the materials needed for new cell production, leading to a rapid cessation of plant growth bayer.com.auresearchgate.net.

In susceptible grass species, diclofop-methyl causes a marked inhibition of root growth researchgate.netresearchgate.net. Studies have demonstrated that exposure to micromolar concentrations of the herbicide can completely inhibit root elongation cambridge.orgresearchgate.net. This effect is linked to a reduction in the mitotic index—the rate of cell division—in the adventitious root tips ccme.cacambridge.org. Histological examinations of affected root tips reveal severe damage, particularly to the developing central cylinder tissues near the root apex cambridge.org. Over time, this leads to widespread disruption of cortical and epidermal cells, culminating in the complete necrosis (death) and obliteration of the entire root tip cambridge.org.

| Effect of Diclofop-methyl on Root Elongation in Susceptible Grasses | ||

| Species | Concentration | Observed Effect |

| Wild Oat (Avena fatua) | 0.15 µM | Significant inhibition of root elongation after 24 hours. cambridge.org |

| Wild Oat (Avena fatua) | 0.30 µM | Severe damage to central cylinder tissues in root apex. cambridge.org |

| Oat (Avena sativa) | 0.20 µM | Complete inhibition of root growth after 96 hours. researchgate.netnih.gov |

| Maize (Zea mays) | 0.80 µM | Dramatic reduction in root growth. researchgate.netnih.gov |

| Data compiled from research on the impact of diclofop-methyl on the root systems of susceptible plants. |

The shoot apical meristem is another primary target of diclofop's inhibitory action researchgate.net. The active form, diclofop, is translocated within the plant to these meristematic regions weedcontrolproduct.combayer.com.au. The proximity of the herbicide to the apical and meristematic sites is a key factor in determining the extent of shoot growth inhibition ccme.ca. The blockage of fatty acid synthesis prevents the development of new leaves and the elongation of stems researchgate.netresearchgate.net. In susceptible plants like wild oat, inhibition of the second leaf's growth can be observed within two days of treatment, followed by symptoms such as chlorosis (yellowing) and eventually necrosis of the growing points researchgate.net.

Modulation of Cellular Physiological Processes

Influence on Membrane Potential Regulation in Plant Cells

The chemical compound this compound, and more significantly its primary metabolite, diclofop, exert a rapid and pronounced influence on the membrane potential of plant cells. nih.govresearchgate.net This interaction is a critical early event in its herbicidal mechanism. nih.govresearchgate.net

Electrophysiological studies on coleoptiles of susceptible species like oat (Avena sativa) have shown that while the ester form, diclofop-methyl, causes a slow depolarization of the cell membrane's electrical potential (EM), its acid metabolite, diclofop, acts much more rapidly. nih.govresearchgate.net At a concentration of 100 micromolar, diclofop can abolish the electrogenic component of the membrane potential in oat and wheat coleoptiles within minutes. nih.govresearchgate.net This effect is not due to a general increase in membrane permeability but is specifically caused by an increased permeability to protons. nih.govresearchgate.net Evidence strongly suggests that diclofop acts as a proton ionophore, a substance that shuttles protons across the cell's plasma membrane, thereby disrupting the proton gradient essential for cellular energy and transport processes. nih.govresearchgate.netnih.gov

The sensitivity to this depolarization effect varies between plant species and even between different biotypes of the same species. For instance, the concentrations of diclofop required to cause a half-maximal depolarization are lower in the susceptible oat (10 to 20 micromolar) compared to the more tolerant wheat (20 to 30 micromolar). nih.govresearchgate.net Studies on herbicide-resistant and susceptible biotypes of annual ryegrass (Lolium rigidum) further highlight these differences. While the acid metabolite diclofop depolarized membrane potentials in both resistant and susceptible biotypes, repolarization of the membrane potential after the removal of the compound only occurred in the resistant biotype. oup.com The susceptible biotype required an external source of Indole-3-acetic acid (IAA) to achieve partial repolarization, indicating a compromised ability to re-establish the necessary electrogenic potential. oup.com

This rapid disruption of the membrane potential is considered a primary candidate for the initial herbicidal action of these compounds. nih.govresearchgate.net

Table 1: Effect of Diclofop (Metabolite) on Plant Cell Membrane Potential

| Plant Species | Tissue | Observation | Reference |

|---|---|---|---|

| Oat (Avena sativa) | Coleoptile | Rapid depolarization of membrane potential; half-maximal effect at 10-20 µM. | nih.gov |

| Wheat (Triticum aestivum) | Coleoptile | Rapid depolarization of membrane potential; half-maximal effect at 20-30 µM. | nih.gov |

| Annual Ryegrass (Lolium rigidum) (Susceptible Biotype) | Root Tip | Depolarization of membrane potential; required exogenous IAA for partial repolarization. | oup.com |

| Annual Ryegrass (Lolium rigidum) (Resistant Biotype) | Root Tip | Depolarization of membrane potential; intrinsic ability to repolarize after removal of diclofop. | oup.com |

Interactions with Auxin-Mediated Cell Responses (e.g., IAA)

The physiological effects of this compound and its metabolites are intertwined with auxin-mediated cellular pathways. oup.com Auxins, with Indole-3-acetic acid (IAA) being the most prominent, are a class of plant hormones that regulate numerous aspects of plant growth and development. lsuagcenter.com Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), mimic the action of natural auxins and are used as herbicides. lsuagcenter.commt.gov

A significant interaction has been observed between diclofop-methyl and auxin responses in susceptible plants. Research on annual ryegrass demonstrated that the phytotoxic effects of diclofop-methyl could be completely reversed by the simultaneous application of the synthetic auxin 2,4-D. oup.com This suggests an antagonistic relationship where the synthetic auxin counteracts the herbicidal action.

Furthermore, the compound's impact on membrane potential is linked to auxin-dependent recovery mechanisms. In susceptible ryegrass biotypes, once the cell membrane was depolarized by the active metabolite diclofop, it could not naturally repolarize. oup.com However, the application of exogenous IAA could induce partial repolarization of the membrane. oup.com This finding indicates that the herbicide impairs the plant's natural ability to maintain or restore membrane potential, a process that is at least partially dependent on auxin-mediated responses. oup.com In contrast, resistant biotypes were able to re-establish the membrane potential without the need for external IAA, suggesting their resistance mechanism may involve a more robust or alternative recovery pathway that is not as easily disrupted. oup.com

These interactions highlight that the compound's mechanism of action is not isolated to membrane disruption but also involves a significant interference with the hormonal regulation of fundamental cellular processes, particularly those governed by auxins. oup.com

Table 2: Interactions with Auxin-Mediated Responses in Lolium rigidum

| Biotype | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Susceptible | Diclofop-methyl + 2,4-D | Complete reversal of phytotoxic action. | oup.com |

| Susceptible | Diclofop followed by removal and addition of IAA | Partial repolarization of cell membrane potential. | oup.com |

| Resistant | Diclofop followed by removal | Intrinsic ability to repolarize cell membrane potential without exogenous IAA. | oup.com |

Advanced Analytical Methodologies for Research and Monitoring

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of Methyl 2-(3,4-dichlorophenoxy)propanoate from complex environmental and biological samples is the extraction and preparation of the sample. The primary goal is to efficiently isolate the target analyte from the matrix while minimizing the co-extraction of interfering compounds. The choice of technique depends on the nature of the sample matrix, the physicochemical properties of the analyte, and the subsequent analytical method to be used.

Solvent Extraction (e.g., Acetonitrile (B52724), Diethyl Ether, Methanol)

Solvent extraction is a widely used technique for the isolation of phenoxyalkanoic acid herbicides and their esters from solid and liquid matrices. The selection of an appropriate solvent is crucial and is based on the polarity and solubility of the target analyte.

Acetonitrile has proven effective for the extraction of herbicide residues from various matrices, including soil and food crops. For instance, a 10% aqueous acetonitrile solution has been successfully used to recover a range of neutral herbicides from prairie soils. For acidic herbicides, such as the parent acid of this compound, a 30% aqueous acetonitrile solution containing 1% acetic acid has been shown to provide reproducible recoveries. scispace.com In the analysis of phenoxy acid herbicides in soybeans, acetonitrile mixed with a dilute hydrochloric acid solution was used for extraction. researchgate.net

Diethyl ether is another common solvent for the extraction of chlorophenoxy acid herbicides. In established methods like EPA Method 8150, ethyl ether is used to extract these compounds from acidified water samples. sielc.com This is followed by hydrolysis and derivatization steps before analysis.

Methanol (B129727) is frequently employed, often in combination with other solvents or modifiers, for the extraction of polar herbicides. Microwave-assisted solvent extraction (MASE) using an aqueous methanolic mixture has been developed for the determination of phenoxyalkanoic acid herbicides and their conversion products in soil. cdc.gov Soxhlet extraction with methanol has also been utilized, although it can be a slower process. sielc.com

The following table summarizes typical recovery rates for phenoxyalkanoic acid herbicides using different solvent extraction methods.

| Analyte Class | Matrix | Extraction Solvent/Method | Average Recovery (%) |

| Acidic Herbicides | Soil | 30% aqueous acetonitrile with 1% acetic acid | Reproducible recoveries |

| Phenoxy Acid Herbicides | Soybean | Acetonitrile/50 mM HCl | >70% |

| Phenoxyalkanoic Acids | Soil | Aqueous methanolic mixture (MASE) | >80% for fresh residues |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a popular and efficient technique for the cleanup and concentration of analytes from liquid samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. For acidic herbicides, C18 (octadecyl) and polymeric sorbents are commonly used. The pH of the sample is a critical parameter, and acidification to a pH below 2 is often necessary to ensure the retention of the acidic analytes on the sorbent. obrnutafaza.hrbohrium.com For example, a method for determining phenoxyacid herbicides in water utilized C18 SPE cartridges with recoveries ranging from 85.1% to 108.6% for various compounds. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of acidic herbicides from water, the sample is first acidified to suppress the ionization of the carboxylic acid group, making it more soluble in organic solvents like diethyl ether or methylene (B1212753) chloride.

The table below presents a comparison of recovery data for SPE and LLE of phenoxyalkanoic acid herbicides from water samples.

| Extraction Method | Sorbent/Solvent | Analyte | Matrix | Average Recovery (%) |

| SPE | C18 | 2,4-D | Water | 96.6 |

| SPE | C18 | Dichlorprop (B359615) | Water | 93.6 |

| SPE | Polymeric | Mecoprop | Groundwater | 71-118 |

| LLE | Diethyl Ether | 2,4-D | Water | ~100 |

Derivatization Strategies for Enhanced Detection (e.g., Diazomethane (B1218177), Pentafluorobenzylbromide)

For analysis by gas chromatography (GC), the polarity and low volatility of the parent acid of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable ester. This compound itself is an ester and may not require further derivatization for GC analysis, but its parent acid, 2-(3,4-dichlorophenoxy)propanoic acid, does.

Diazomethane is a classic and highly efficient reagent for the methylation of carboxylic acids. It reacts rapidly and quantitatively to form methyl esters. obrnutafaza.hr However, diazomethane is highly toxic and explosive, requiring special handling precautions.

Pentafluorobenzyl bromide (PFBBr) is a versatile derivatizing agent that reacts with carboxylic acids to form pentafluorobenzyl (PFB) esters. researchgate.net These derivatives are highly responsive to electron capture detectors (ECD), providing excellent sensitivity for trace-level analysis. The derivatization is typically carried out under basic conditions.

Other derivatizing agents include trimethylsilyldiazomethane , which is a safer alternative to diazomethane, and various alcohols in the presence of an acid catalyst, such as boron trifluoride in methanol. epa.govfda.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of this compound and its related compounds, both gas chromatography and high-performance liquid chromatography are extensively used.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of this compound and other derivatized phenoxyalkanoic acids, GC is often the method of choice.

The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore ideal for the detection of chlorinated pesticides like this compound. nih.gov The Flame Ionization Detector (FID) is a more universal detector that responds to most organic compounds, but it is less sensitive than the ECD for halogenated analytes. Mass spectrometry (MS) is also frequently coupled with GC (GC-MS), providing both separation and structural information for definitive identification. nih.gov

The following table shows typical GC conditions and retention times for methyl esters of phenoxyalkanoic acids.

| Compound | Column | Oven Temperature Program | Carrier Gas | Detector | Retention Time (min) |

| 2,4-D methyl ester | TG-5MS | 70°C (1 min), then to 280°C at 20°C/min, hold 5 min | Helium | MS | 9.88 |

| Dicamba methyl ester | TG-5MS | 70°C (1 min), then to 280°C at 20°C/min, hold 5 min | Helium | MS | 9.23 |

| Dichlorprop methyl ester | HP-5 MS | - | - | MS | - |

Note: Retention times are highly dependent on the specific instrument and conditions and should be used as a relative guide.

High-Performance Liquid Chromatography (HPLC) with Diverse Columns (e.g., C8, C18)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. This makes it an excellent alternative to GC for the analysis of phenoxyalkanoic acids without the need for derivatization.

The most common mode of separation for these compounds is reversed-phase HPLC, using a non-polar stationary phase, such as C8 or C18 , and a polar mobile phase, typically a mixture of water and acetonitrile or methanol, often with the addition of an acid like formic acid or acetic acid to suppress the ionization of the analytes and improve peak shape. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the phenoxyalkanoic acid structure absorbs UV light. nist.gov For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Below is a table outlining typical HPLC conditions for the analysis of phenoxypropionic acids.

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detector |

| Dichlorprop | C18 | Acetonitrile/Water with Phosphoric Acid | 1.0 | UV |

| 2,4-D | C18 | Acetonitrile/Water/Acetic Acid (80:19.5:0.5) | 1.0 | UV (283 nm) |

| Mecoprop | C18 | Acetonitrile/Water/Formic Acid | - | MS/MS |

Spectroscopic and Spectrometric Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The parent acid, being non-volatile, typically requires derivatization to a more volatile form, such as a methyl ester, before GC analysis. epa.gov Since the target analyte is already the methyl ester, it can be analyzed directly.

In GC-MS, the gas chromatograph separates components of a mixture based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via Electron Ionization, EI) and fragments them into a predictable pattern. This fragmentation pattern serves as a molecular fingerprint for identification.

Identification: The mass spectrum of this compound is predicted to show a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 248, corresponding to its molecular weight. The isotopic pattern of this peak would clearly indicate the presence of two chlorine atoms. Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group and at the ether linkage. libretexts.org Predicted characteristic fragment ions would include the 3,4-dichlorophenoxy ion (m/z 162) and ions resulting from the loss of the ester side chain.

Quantification: For precise and sensitive quantification, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument focuses only on detecting a few specific, characteristic ions of the target analyte. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. gcms.cz

| Predicted m/z | Ion Identity | Role in Analysis |

|---|---|---|

| 248 | [M]+• Molecular Ion | Confirmation of molecular weight |

| 189 | [M - COOCH3]+ | Characteristic fragment |

| 162 | [C6H3Cl2O]+ (Dichlorophenoxy ion) | Primary quantification/confirmation ion |

| 85 | [CH(CH3)COOCH3]+• | Characteristic fragment |

For trace analysis in complex environmental or biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and selectivity. researchgate.netresearchgate.net This technique does not require the analyte to be volatile and is well-suited for phenoxy herbicides and their esters. researchgate.net

The analysis involves a liquid chromatograph (typically using a reversed-phase C18 column) to separate the analyte from matrix components, followed by a tandem mass spectrometer. Ionization is usually achieved with Electrospray Ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact, producing a protonated molecule [M+H]+ or other adducts.

In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]+ ion at m/z 249) is selected, fragmented through collision-induced dissociation, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity (precursor and product ion), which virtually eliminates matrix interferences and allows for highly sensitive and specific quantification. lcms.cz For dichlorprop, MRM transitions have been established, and similar principles would apply to the 3,4-dichloro isomer. lcms.czresearchgate.net

| Parameter | Predicted Condition |

|---|---|

| LC Column | Reversed-Phase C18 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]+ | m/z 249 |

| Proposed MRM Transition 1 (Quantification) | m/z 249 → 163 [protonated 3,4-dichlorophenol] |

| Proposed MRM Transition 2 (Confirmation) | m/z 249 → 135 [loss of CO and C2H4 from dichlorophenol] |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide key structural information to confirm its identity and distinguish it from other isomers, such as the 2,4-dichloro isomer.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The three protons on the aromatic ring will appear as a characteristic set of doublets and a doublet of doublets, with chemical shifts and coupling constants defined by the 3,4-substitution pattern. The methine (CH) proton on the propanoate chain will be a quartet, coupled to the adjacent methyl group, which in turn will appear as a doublet. The methyl ester protons will be a sharp singlet.

¹³C NMR: The carbon NMR spectrum will show a signal for each of the 10 unique carbon atoms in the structure, including the carbonyl carbon of the ester, the six distinct aromatic carbons, the methine carbon, and the two methyl carbons.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| Aromatic H (C2-H) | ~7.3 | d | C=O (Ester) | ~170 |

| Aromatic H (C5-H) | ~7.1 | d | Aromatic C (C1-O) | ~155 |

| Aromatic H (C6-H) | ~6.8 | dd | Aromatic C-Cl | ~125-135 |

| O-CH(CH3) | ~4.8 | q | Aromatic C-H | ~115-130 |

| O-CH3 (Ester) | ~3.7 | s | O-CH(CH3) | ~70 |

| CH-CH3 | ~1.6 | d | O-CH3 (Ester) | ~52 |

| CH-CH3 | ~18 |

d = doublet, dd = doublet of doublets, q = quartet, s = singlet

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretch of the ester group. Other key absorptions would include C-O stretches from the ester and ether linkages, C-H stretches from the aliphatic and aromatic parts of the molecule, and vibrations corresponding to the dichlorinated aromatic ring. docbrown.inforesearchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about conjugated and aromatic systems. The chromophore in this compound is the dichlorinated benzene (B151609) ring. By analogy to related compounds like 2,4-dichlorophenoxyacetic acid, which shows absorption maxima around 230 nm and 285 nm, the 3,4-dichloro isomer is expected to have a similar UV absorption profile. researchgate.net This information is useful for detection in techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

| Spectroscopy Type | Predicted Absorption | Functional Group/Chromophore |

|---|---|---|

| IR | ~1740 cm-1 | C=O stretch (Ester) |

| IR | ~1250 cm-1 | C-O-C stretch (Aromatic Ether) |

| IR | ~1150 cm-1 | C-O stretch (Ester) |

| IR | ~2950-3000 cm-1 | C-H stretch (Aliphatic) |

| IR | ~800-880 cm-1 | C-H bend (Aromatic, out-of-plane) |

| UV | λmax ~230 nm, ~285 nm | π → π* transitions of the dichlorophenoxy ring |

Quantification and Validation Protocols

To ensure that an analytical method for this compound produces reliable and accurate results, it must be properly validated. Validation demonstrates that the method is fit for its intended purpose. ingentaconnect.com Key validation parameters are defined by international guidelines, such as those from the European Union (SANTE) and other regulatory bodies. eurl-pesticides.eueurl-pesticides.eu

The validation process involves a series of experiments to assess the following performance characteristics:

Selectivity/Specificity: The ability of the method to measure the analyte without interference from other compounds in the sample matrix. This is typically assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time. austinpublishinggroup.com

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing standards at several concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should typically be >0.99. ingentaconnect.com

Accuracy (Trueness): The closeness of the measured result to the true value. It is evaluated through recovery studies, where a blank sample is fortified (spiked) with a known amount of the analyte at different concentration levels (e.g., at the limit of quantification and 10 times higher). Mean recoveries are expected to be within 70-120%. austinpublishinggroup.com

Precision: The degree of agreement among repeated measurements under the same conditions. It is expressed as the Relative Standard Deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. Typically, an RSD of ≤20% is required. ingentaconnect.comaustinpublishinggroup.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. austinpublishinggroup.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. It is often estimated as the concentration that produces a signal-to-noise ratio of 3.

| Validation Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Mean Recovery) | 70% – 120% |

| Precision (RSD) | ≤ 20% |

| Selectivity | No significant interference at the analyte retention time in blank samples |

| Limit of Quantification (LOQ) | Lowest validated spike level with acceptable accuracy and precision |

Internal and External Standard Approaches

In the quantitative analysis of this compound, both internal and external standard approaches are utilized to ensure accuracy and precision by correcting for variations in analytical procedures.

Internal Standard Approach: The internal standard method involves adding a known amount of a compound, the internal standard, to the sample before extraction and analysis. This standard should be chemically similar to the analyte but not naturally present in the sample. The ratio of the analyte's response to the internal standard's response is used for quantification. This approach effectively compensates for losses of the analyte during sample preparation and for variations in injection volume in chromatographic systems.

A common internal standard used in the analysis of chlorinated herbicide methyl esters, including this compound, is 4,4'-Dibromooctofluorobiphenyl (DBOB). datapdf.com For more advanced and specific analyses, isotopically labeled internal standards are preferred due to their similar chemical and physical properties to the target analyte, leading to more accurate correction. An example of such a standard is Dichlorprop-Methyl (B166029) ester-D6. acs.org The use of stable isotope-labeled compounds as internal standards can significantly reduce the influence of the sample matrix on the analytical results. acs.org

External Standard Approach: The external standard method, also known as the calibration curve method, involves preparing a series of standard solutions containing known concentrations of the analyte. These standards are analyzed, and a calibration curve is constructed by plotting the analytical response versus the concentration of the analyte. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve. This method is straightforward but requires consistent injection volumes and instrument response. It is often used in routine screening analyses. For this compound, this would involve creating a series of dilutions of a certified reference standard of the compound.

Recovery Rates and Limits of Detection/Quantification

Method validation is a critical aspect of analytical chemistry, with recovery rates and limits of detection (LOD) and quantification (LOQ) being key performance indicators.

Recovery Rates: Recovery studies are performed to assess the efficiency of an analytical method by determining the proportion of the analyte that is successfully extracted from the sample matrix and measured. This is typically done by analyzing a blank sample matrix that has been fortified with a known amount of the analyte. For this compound, acceptable recovery rates are generally within the range of 70-120%. researchgate.net For instance, in the analysis of dichlorprop-methyl in water, a recovery of about 90% has been reported after methylation with diazomethane and subsequent chiral gas chromatography. sqslabs.com In another study on acidic pesticides in cereals, acceptable recoveries (70-120%) were obtained for dichlorprop after hydrolysis of its esters. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected by an analytical procedure, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are crucial for determining the suitability of a method for a particular application, such as monitoring low levels of pesticide residues. For this compound, these values can vary depending on the analytical technique and the sample matrix. For example, a study on multiresidue pesticide screening in cereals using GC-Orbitrap Mass Spectrometry reported that all 105 pesticides, including dichlorprop methyl ester, were detected at concentrations lower than 10 µg/kg. windows.net A method for the analysis of acidic pesticides in cereals reported a limit of quantification (LOQ) of 0.01 mg/kg for dichlorprop. researchgate.net

| Parameter | Matrix | Value | Analytical Method |

|---|---|---|---|

| Recovery Rate | Water | ~90% | Chiral Gas Chromatography |

| Recovery Rate | Cereals | 70-120% | LC-MS/MS |

| LOD | Cereals | <10 µg/kg | GC-Orbitrap MS |

| LOQ | Cereals | 0.01 mg/kg | LC-MS/MS |

Application in Residue Analysis in Environmental and Biological Samples

The developed analytical methodologies for this compound are widely applied for residue analysis in a variety of environmental and biological matrices to assess contamination levels and potential exposure.

Environmental Samples: The determination of this compound residues is frequently performed on environmental samples such as soil, water, and sediment. For instance, the enantioselective degradation of dichlorprop-methyl has been studied in sediment, highlighting the importance of chiral analysis in environmental fate studies. dfo-mpo.gc.ca The analysis of dichlorprop in water samples often involves a derivatization step to form the methyl ester, followed by gas chromatography. sqslabs.com In a wide-scope screening of chemical contaminants, dichlorprop-methyl was included as a target analyte in sea water and sediment samples.

Biological Samples: The analysis of this compound is also crucial in biological samples to understand its uptake, metabolism, and potential impact on living organisms. This includes the analysis of plant tissues to determine residue levels in crops. Dichlorprop-methyl can be taken up by plants and subsequently hydrolyzed to its parent acid, dichlorprop. The analysis of dichlorprop-methyl in cereals is a common application, with established methods for quantifying its residues. researchgate.netwindows.net Furthermore, immunoassays have been developed for the detection of dichlorprop methyl ester, utilizing antibodies produced by immunizing rabbits with a conjugate of the compound. This indicates the potential for biomonitoring in animal systems. The degradation of chiral herbicides like dichlorprop-methyl is known to be enantioselective by soil microbes, which has implications for its environmental persistence and ecotoxicology. windows.net

Ecological Interactions and Environmental Distribution Studies

Differential Metabolite Formation in Non-Target Organisms

The metabolism of Methyl 2-(3,4-dichlorophenoxy)propanoate varies significantly among different species, leading to differential metabolite formation. This is particularly evident when comparing its breakdown in target weeds versus non-target crop species and within aquatic ecosystems.

The selectivity of this compound, often referred to as diclofop-methyl (B104173), between resistant crops like wheat and susceptible weeds such as wild oat is largely attributed to differences in their metabolic pathways. researchgate.netresearchgate.net Upon absorption, the initial step in both resistant and susceptible plants is the rapid hydrolysis of the methyl ester to its biologically active acid form, diclofop (B164953). researchgate.netcabidigitallibrary.org However, the subsequent detoxification pathways diverge significantly.